molecular formula C24H31NO3 B148113 特里卡兰特 CAS No. 132338-79-5

特里卡兰特

货号 B148113
CAS 编号: 132338-79-5
分子量: 381.5 g/mol
InChI 键: UIZPEXQHMIZQPQ-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Terikalant is a benzopyran derivative that has been patented by Rhone-Poulenc Sante as an antiarrhythmic agent . In normal cardiac tissues studied in vitro, Terikalant dose-dependently prolonged the atrial and ventricular action potential but affected neither the upstroke of the action potential nor the diastolic potential .


Molecular Structure Analysis

Terikalant has a chemical formula of C24H31NO3 . Its exact mass is 381.23 and its molecular weight is 381.520 . The IUPAC name for Terikalant is 1-(2-(chroman-4-yl)ethyl)-4-(3,4-dimethoxyphenyl)piperidine .

科学研究应用

细胞电生理效应

  • 特里卡兰特显着延长犬分离心室肌和浦肯野纤维的动作电位持续时间,表明其通过以依赖使用的方式调节复极化和阻断向内钠离子电流,在治疗心律失常方面具有潜力 (Biliczki et al., 2005).

对大鼠心室肌细胞宏观电流的影响

  • 它减少瞬时外向钾电流的失活时间常数和该电流的峰值,表明其对心脏离子通道动力学的影响 (Mclarnon & Xu, 1995).

计时和正性肌力作用

  • 特里卡兰特降低窦房结率,对狗的心肌收缩力影响较小,表明在不显着改变收缩力的前提下管理心脏节律方面发挥作用 (Lakhe et al., 1997).

收缩力和不应期研究

  • 该药物对豚鼠和大鼠分离乳头肌的收缩力和有效不应期表现出浓度依赖性的三相作用,表明物种特异性反应 (Kocić, 1998).

动作电位延长机制

  • 特里卡兰特被认为是快速激活延迟整流 K+ 电流 IKr 的有效阻滞剂,表明其在动作电位调节中发挥重要作用 (Jurkiewicz et al., 1996).

钾离子通道调节剂和缺血诱导的变化

  • 它影响大鼠分离心脏肌肉中模拟缺血诱导的收缩力变化,表明其在缺血条件下的潜在治疗作用 (Kocić & Konstański, 1998).

整体药理学特征

  • 特里卡兰特作为一种纯 III 类抗心律失常药物,延长心房和心室动作电位,而不影响上升期或舒张期电位,表明其作为 K+ 通道阻滞剂的特异性 (Escande et al., 1992).

抗心律失常电位评估

  • 尽管显着延长复极化,但它表现出轻度的抗心律失常活性,突显了在治疗应用中需要仔细考虑 (Farkas & Coker, 2002).

速率依赖性动作电位持续时间缩短

  • 研究了特里卡兰特对豚鼠心室动作电位持续时间缩短动力学的影响,提供了对其在不同起搏速率下对心脏电生理影响的见解 (Williams et al., 1999).

抑制加兰素诱导的收缩力

  • 该药物降低分离的大鼠胃底条带对猪加兰素的最大反应,表明其在调节肠道肌动力的潜在作用 (Korolkiewicz et al., 2000).

属性

IUPAC Name

1-[2-[(4S)-3,4-dihydro-2H-chromen-4-yl]ethyl]-4-(3,4-dimethoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c1-26-23-8-7-20(17-24(23)27-2)18-9-13-25(14-10-18)15-11-19-12-16-28-22-6-4-3-5-21(19)22/h3-8,17-19H,9-16H2,1-2H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZPEXQHMIZQPQ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCN(CC2)CCC3CCOC4=CC=CC=C34)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2CCN(CC2)CC[C@H]3CCOC4=CC=CC=C34)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923752
Record name 1-[2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terikalant

CAS RN

121277-96-1
Record name Terikalant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121277961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERIKALANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8ZMP77RGJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terikalant
Reactant of Route 2
Reactant of Route 2
Terikalant
Reactant of Route 3
Terikalant
Reactant of Route 4
Terikalant
Reactant of Route 5
Terikalant
Reactant of Route 6
Reactant of Route 6
Terikalant

Citations

For This Compound
295
Citations
I Kocić - Polish journal of pharmacology, 1998 - europepmc.org
The aim of the present study was to examine concentration-dependent effects of terikalant, a blocker of inwardly rectifying K+ currents (IK1), rapidly activated delayed rectifying currents (…
Number of citations: 2 europepmc.org
X Qi, P Varma, D Newman, N Mamalias… - Journal of …, 2002 - journals.lww.com
… The purpose of this study was to determine the effect of terikalant (RP 62719, an I Kr and I K1 blocker) (13–16) and barium (mainly an I K1 blocker) (17–21) on ventricular vulnerability …
Number of citations: 4 journals.lww.com
JEJ Schultz, WM Kwok, AK Hsu, GJ Gross - Journal of molecular and …, 1998 - Elsevier
… Vehicle controls (saline, 95% Terikalant was dissolved in a … These doses of terikalant were equal to or above those (0.05 … PC is not blocked by terikalant further strengthens the data …
Number of citations: 14 www.sciencedirect.com
NK Jurkiewicz, J Wang, B Fermini, MC Sanguinetti… - Circulation, 1996 - Am Heart Assoc
… terikalant on AP and outward K + currents in guinea pig ventricular myocytes. RP 58866 and terikalant … to 250 nmol/L RP 58866 or terikalant, providing further conclusive evidence for …
Number of citations: 67 www.ahajournals.org
P Biliczki, K Acsai, L Virág, L Tálosi, N Jost… - European journal of …, 2005 - Elsevier
… of terikalant in canine isolated ventricular muscle and Purkinje fibers by applying the standard microelectrode technique. The effects of terikalant … Terikalant significantly prolonged the …
Number of citations: 7 www.sciencedirect.com
I Kocic, Y Hirano, M Hiraoka - Journal of pharmacological sciences, 2004 - Elsevier
… Neither pretreatment with a blocker of IK1 channels, terikalant at 10 mM, nor with a blocker … terikalant. Similar results were obtained in 7 control cells and 7 cells pretreated with terikalant…
Number of citations: 6 www.sciencedirect.com
D Escande, M Mestre, I Cavero, J Brugada… - Journal of …, 1992 - europepmc.org
The present article presents an overview of the pharmacologic profile of the benzopyran derivative RP 58866, a racemic mixture, and of RP 62719 (terikalant), its active enantiomer. In …
Number of citations: 64 europepmc.org
A Farkas, SJ Coker - European journal of pharmacology, 2002 - Elsevier
… terikalant. The total incidences of torsade de pointes were 60%*, 20%, 0% and 0% in clofilium-, terikalant-… In conclusion, terikalant exerted mild proarrhythmic activity though it prolonged …
Number of citations: 25 www.sciencedirect.com
JG McLARNON, R Xu - Journal of Pharmacology and Experimental …, 1995 - ASPET
… value with terikalant at 11 microM. The peak value of I(to) was also diminished with terikalant in … The results of this study represent the initial characterization of terikalant actions in a …
Number of citations: 18 jpet.aspetjournals.org
M Lakhe, Y Furukawa, T Yonezawa… - Fundamental & …, 1997 - Wiley Online Library
… In the present study, therefore, we investigated the effects of terikalant on … terikalant and the responses to receptor operated K+ channel agonists, we also studied the effects of terikalant …
Number of citations: 3 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。